molecular formula C10H13NO2 B556534 4-Methyl-D-phenylalanine CAS No. 49759-61-7

4-Methyl-D-phenylalanine

Cat. No. B556534
CAS RN: 49759-61-7
M. Wt: 179.22 g/mol
InChI Key: DQLHSFUMICQIMB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Peptide Synthesis

  • Application : 4-Methyl-D-phenylalanine is used in peptide synthesis .
  • Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.

Large-Scale Synthesis of a Substituted D-Phenylalanine

  • Application : 4-Methyl-D-phenylalanine is used in the large-scale synthesis of a substituted D-Phenylalanine .
  • Method : The synthesis involves asymmetric hydrogenation . The exact method of application and the technical details would be found in the referenced document .
  • Results : The product of this application is a substituted D-Phenylalanine. The exact results, including any quantitative data or statistical analyses, would be found in the referenced document .

Amino Acids, Resins & Reagents for Peptide Synthesis

  • Application : 4-Methyl-D-phenylalanine is used as a reagent in peptide synthesis .
  • Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.

Chemical Resolution of DL-Phenylalanine Methyl Ester

  • Application : 4-Methyl-D-phenylalanine is used in the chemical resolution of DL-phenylalanine methyl ester .
  • Method : The synthesis involves the use of N-acetyl-D-phenylglycine as a resolving agent . The exact method of application and the technical details would be found in the referenced document .

Synthesis of Amide Derivatives of 4-Nitro-L-Phenylalanine

  • Application : 4-Methyl-D-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .
  • Method : The synthesis involves the use of propylphosphonic anhydride (T3P) as a coupling reagent . The exact method of application and the technical details would be found in the referenced document .
  • Results : The product of this application is a series of amide derivatives of 4-nitro-L-phenylalanine .

Production of L- and D-Phenylalanines Using Engineered Phenylalanine Ammonia Lyases

  • Application : 4-Methyl-D-phenylalanine is used in the production of L- and D-phenylalanines using engineered phenylalanine ammonia lyases .
  • Method : The biocatalytic synthesis of L- and D-phenylalanine analogues have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum . The exact method of application would depend on the specific phenylalanine being synthesized.
  • Results : The product of this application is a phenylalanine that contains the 4-Methyl-D-phenylalanine residue. The exact results would depend on the specific phenylalanine being synthesized .

Chemical Resolution of DL-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine

  • Application : 4-Methyl-D-phenylalanine is used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine .
  • Method : The synthesis involves the use of N-acetyl-D-phenylglycine as a resolving agent . The exact method of application and the technical details would be found in the referenced document .

Deracemization of Proteinogenic Hydrophobic Amino Acids

  • Application : 4-Methyl-D-phenylalanine is used in deracemization of proteinogenic hydrophobic amino acids .
  • Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.
  • Results : The product of this application is a peptide that contains the 4-Methyl-D-phenylalanine residue. The exact results would depend on the specific peptide being synthesized .

Future Directions

A recent study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors9. This opens up the possibility of producing L-phenylalanine from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant9. This could potentially be applied to the production of 4-Methyl-D-phenylalanine in the future.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2R)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-D-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-D-phenylalanine
Reactant of Route 2
4-Methyl-D-phenylalanine
Reactant of Route 3
4-Methyl-D-phenylalanine
Reactant of Route 4
4-Methyl-D-phenylalanine
Reactant of Route 5
4-Methyl-D-phenylalanine
Reactant of Route 6
Reactant of Route 6
4-Methyl-D-phenylalanine

Citations

For This Compound
10
Citations
X Gong, E Su, P Wang, D Wei - Tetrahedron letters, 2011 - Elsevier
… 4-Methyl-d-phenylalanine is used in the synthesis of enkephalinol analogs. In addition, 4-fluoro-d-phenylalanine, 4-chloro-d-phenylalanine and 4-nitro-d-phenylalanine are precursors …
Number of citations: 21 www.sciencedirect.com
JEB Barber - 2015 - ruor.uottawa.ca
D-amino acid aminotransferase (DAAT) is a pyridoxal-dependent enzyme that catalyzes the formation of a variety of D-amino acids, making it an attractive biocatalyst for the production …
Number of citations: 3 ruor.uottawa.ca
K Kapusta, N Sizochenko, S Karabulut… - Journal of Molecular …, 2018 - Springer
… N-(Tert-butoxycarbonyl)-4-methyl-d-phenylalanine has the most negative value of optical … of N-(Tert-butoxycarbonyl)-4-methyl-d-phenylalanine. As for the next two compounds (they …
Number of citations: 11 link.springer.com
CJW Walton, F Thiebaut, JS Brunzelle, JF Couture… - Biochemistry, 2018 - ACS Publications
Aromatic d-amino acids are key precursors for the production of many small molecule therapeutics. Therefore, the development of biocatalytic methods for their synthesis is of great …
Number of citations: 5 pubs.acs.org
DP Zhang, XR Jing, LJ Wu… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
d-Amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals. However, establishing a universal biocatalyst for the general synthesis of d-…
E Brenna, FG Gatti, A Manfredi, D Monti, F Parmeggiani - 2011 - Wiley Online Library
The enantioselective biocatalyzed reduction of the C=C bond of some (Z)‐methyl α‐halo‐β‐arylacrylates was investigated. The reaction was performed by baker's yeast fermentation …
CJW Walton - 2018 - ruor.uottawa.ca
Optically pure aromatic D-amino acids, such as D-phenylalanine (D-Phe) and its derivatives, are high-value building blocks for the pharmaceutical industry. These compounds can be …
Number of citations: 3 ruor.uottawa.ca
X Qi - 2005 - thesis.library.caltech.edu
My general research direction is the interface between organic chemistry and biology. Interesting biological systems inspire target-oriented organic synthesis, new methodology …
Number of citations: 4 thesis.library.caltech.edu
SR Starck - 2004 - search.proquest.com
Puromycin is a protein synthesis inhibitor that acts as a structural analog of an aminoacyl-tRNA. The ribosome mistakenly inserts puromycin in place of aminoacyl-tRNA resulting in …
Number of citations: 3 search.proquest.com
関真紀 - 2014 - catalog.lib.kyushu-u.ac.jp
脳卒中は脳梗塞, 脳出血, くも膜下出血に分類され, それぞれ約 70%, 20%, 10% と脳梗塞が最も多い. 2011 年の脳梗塞診断患者数は日米欧で 158 万人, 日本においては 23 万人であり, 死亡原因…
Number of citations: 5 catalog.lib.kyushu-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.